molecular formula C11H10N2O2 B11895477 Methyl 1-aminoisoquinoline-3-carboxylate

Methyl 1-aminoisoquinoline-3-carboxylate

Cat. No.: B11895477
M. Wt: 202.21 g/mol
InChI Key: CPOGTBQJBNSUTG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-aminoisoquinoline-3-carboxylate can be achieved through various methods. One common approach involves the cyclization of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines . This method typically requires specific reaction conditions, such as high temperatures or the use of catalysts.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-aminoisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl 1-aminoisoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-aminoisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-aminoisoquinoline-3-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1-aminoisoquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the isoquinoline family, characterized by an isoquinoline backbone with an amino group and a carboxylate functional group. Its molecular formula is C11H10N2O2C_{11}H_{10}N_{2}O_{2}, with a molecular weight of approximately 202.21 g/mol. The presence of the methyl ester at the carboxylate position is significant for its reactivity and interactions within biological systems.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it has been shown to affect pathways related to tumor growth by modulating enzyme activities that regulate cell cycle progression.
  • Receptor Interaction : It can bind to receptors, influencing signaling pathways that lead to various biological effects, including anti-inflammatory responses .

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. The compound has been evaluated using the MTT assay against human cancer cell lines such as AGS (gastric adenocarcinoma) and HL-60 (promyelocytic leukemia). Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Studies involving LPS-treated BV2 microglial cells revealed that this compound can significantly inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound's mechanism involves downregulating NF-κB translocation and iNOS expression, which are critical in inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure TypeNotable Features
Methyl 6-aminoisoquinoline-3-carboxylateIsoquinoline derivativeExhibits different biological activities due to structural variations
Methyl 3-aminoisoquinoline-8-carboxylateIsoquinoline derivativeSimilar structure but varies in substitution position affecting reactivity
Methyl 4-aminoisoquinoline-8-carboxylateIsoquinoline derivativeDifferent biological activity profile compared to methyl 1-amino derivative

Each compound's unique substitution pattern affects its biological activity and reactivity, showcasing the importance of structural characteristics in drug design.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Anticancer Activity : A study conducted on HL-60 cells demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Inflammation Modulation : In experiments using BV2 cells, treatment with this compound led to decreased levels of IL-6 and NO production compared to controls, suggesting its potential as an anti-inflammatory agent .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 1-aminoisoquinoline-3-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(12)13-9/h2-6H,1H3,(H2,12,13)

InChI Key

CPOGTBQJBNSUTG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2C(=N1)N

Origin of Product

United States

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